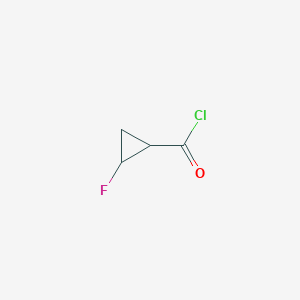

(1S,2S)-2-fluorocyclopropanecarbonyl chloride

Description

Significance of Cyclopropane (B1198618) Scaffolds in Modern Organic Chemistry

The cyclopropane ring, the smallest carbocyclic system, is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgrsc.org Its unique electronic and conformational properties make it a valuable component in medicinal chemistry. wpmucdn.com The inherent strain of the three-membered ring imparts reactivity and a rigid structure that can help lock a molecule into a biologically active conformation. beilstein-journals.orgbeilstein-journals.org Incorporating a cyclopropyl (B3062369) fragment into a drug candidate can improve therapeutic potency, enhance metabolic stability, reduce off-target side effects, and increase permeability across the blood-brain barrier. acs.org Consequently, the cyclopropane ring is one of the most frequently used ring systems in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA), appearing in treatments for a wide range of conditions, including COVID-19, hepatitis C, and HIV/AIDS. acs.orgpsu.edu The development of efficient methods for constructing these three-membered rings is, therefore, a central focus of modern organic chemistry. rsc.orgacs.org

Role of Fluorine Substitution in Cyclopropane Derivatives for Synthetic Utility

Fluorination is a widely used strategy in medicinal chemistry to modulate the properties of bioactive molecules. beilstein-journals.org The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physical and chemical characteristics. cas.cn When incorporated into a cyclopropane ring, fluorine's small size—similar to that of hydrogen—causes minimal steric disruption while inducing significant electronic changes. cas.cn

Key effects of fluorine substitution in cyclopropanes include:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block potential sites of oxidative metabolism, prolonging a drug's active lifetime in the body. cas.cnnih.gov

Pharmacokinetic Profile : Fluorination can influence a molecule's lipophilicity, pKa, and cell permeability, which are critical pharmacokinetic properties. wpmucdn.comresearchgate.net This can lead to improved absorption and distribution of a drug.

Conformational Control : The highly polar C-F bond can alter the conformation of the cyclopropane ring and adjacent functionalities, which can be crucial for binding to biological targets. beilstein-journals.orgnih.gov

Binding Affinity : In some cases, replacing a hydrogen atom with fluorine can lead to a significant enhancement in the biological potency and binding affinity of a drug molecule. cas.cn

The combination of the rigid cyclopropane scaffold and the unique electronic properties of fluorine makes fluorinated cyclopropanes highly sought-after pharmacophores in drug discovery. wpmucdn.comresearchgate.net

Overview of Chiral Fluorinated Cyclopropanes as Advanced Synthetic Intermediates

While the benefits of fluorinated cyclopropanes are clear, controlling the three-dimensional arrangement (stereochemistry) of the atoms is often critical for biological activity. Chiral molecules exist as non-superimposable mirror images (enantiomers), and typically only one enantiomer is responsible for the desired therapeutic effect. The synthesis of single-enantiomer, or "enantioenriched," fluorinated cyclopropanes is therefore of paramount importance. wpmucdn.com

The construction of these chiral centers, particularly fluorinated stereogenic carbons, presents a significant synthetic challenge. cas.cn However, advances in synthetic methodology, including asymmetric catalysis and biocatalysis, have provided routes to access these valuable chiral building blocks with high stereoselectivity. wpmucdn.comresearchgate.net These chiral fluorinated cyclopropanes, such as the precursor to (1S,2S)-2-fluorocyclopropanecarbonyl chloride, serve as advanced intermediates. They allow for the precise installation of a stereochemically defined fluorocyclopropyl moiety into a larger, more complex target molecule, a key step in the synthesis of modern pharmaceuticals. A notable example is the use of the key intermediate (1S, 2S)-2-fluorocyclopropanecarboxylic acid in the synthesis of Sitafloxacin, a broad-spectrum quinolone antibacterial drug. google.com

Interactive Data Table: Properties of Key Structural Motifs

| Structural Motif | Key Properties in Medicinal Chemistry |

| Cyclopropane | Rigid scaffold, unique electronics, improved metabolic stability, enhanced membrane permeability. acs.org |

| Fluorine | Increases metabolic stability, modulates lipophilicity and pKa, can enhance binding affinity. wpmucdn.comcas.cn |

| Chiral Center | Determines specific 3D arrangement, crucial for selective interaction with biological targets. wpmucdn.comcas.cn |

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQGUPEBLSFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Control in Synthesis of 1s,2s 2 Fluorocyclopropanecarbonyl Chloride and Its Precursors

Enantiocontrol in Cyclopropanation Processes

Achieving high enantioselectivity in the formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of the target compound. Both chemocatalytic and biocatalytic methods have been extensively explored to control the absolute configuration at the chiral centers.

Chiral Catalyst and Ligand Design for High Enantioselectivity

The development of chiral transition-metal catalysts has been instrumental in achieving high enantioselectivity in cyclopropanation reactions. The design of the chiral ligand, which coordinates to the metal center, is crucial in creating a chiral environment that directs the approach of the reactants, thereby favoring the formation of one enantiomer over the other.

Dirhodium tetracarboxylate complexes are among the most effective catalysts for asymmetric cyclopropanation. chemrxiv.org The choice of the chiral carboxylate ligands plays a pivotal role in determining the enantioselectivity. For instance, chiral dirhodium tetracarboxylate catalysts can achieve high enantioselectivity in the cyclopropanation of exocyclic olefins with donor/acceptor carbenes. chemrxiv.org Computational studies have suggested that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the ligands. chemrxiv.org

Cobalt(II)-porphyrin complexes have also emerged as powerful catalysts for enantioselective cyclopropanation. researchgate.net The rigid and planar structure of the porphyrin ligand, when appropriately functionalized with chiral auxiliaries, can enforce a high degree of stereocontrol. D2-symmetric chiral amidoporphyrins, for example, have been shown to induce significant enantioselectivity in cobalt-catalyzed cyclopropanation reactions. researchgate.net

The design of chiral ligands often involves the incorporation of bulky groups to create steric hindrance that differentiates the two faces of the prochiral olefin. Furthermore, electronic effects within the ligand can influence the reactivity and selectivity of the metal catalyst. The interplay of these steric and electronic factors is a key consideration in the rational design of new and improved chiral catalysts for fluorocyclopropanation.

Table 1: Examples of Chiral Catalysts in Enantioselective Cyclopropanation

| Catalyst Type | Chiral Ligand Example | Metal | Achieved Enantioselectivity (ee) | Reference |

| Dirhodium Tetracarboxylate | p-PhTPCP | Rh(II) | High | chemrxiv.org |

| Cobalt-Porphyrin Complex | D2-symmetric chiral amidoporphyrin | Co(II) | Significant | researchgate.net |

Biocatalyst Engineering for Enhanced Enantiomeric Excess

Biocatalysis offers a highly attractive alternative to traditional chemocatalysis for asymmetric cyclopropanation, often providing exceptional levels of enantioselectivity under mild reaction conditions. The engineering of enzymes, particularly heme proteins, has led to the development of highly efficient and selective biocatalysts for the synthesis of chiral cyclopropanes. nih.govnih.gov

Engineered variants of myoglobin (B1173299) and nitric oxide dioxygenase from Rhodothermus marinus (RmaNOD) have demonstrated remarkable capabilities in catalyzing enantioselective cyclopropanation reactions. nih.govnsf.govnih.gov The stereoselectivity of these biocatalysts can be finely tuned through site-directed mutagenesis of amino acid residues within the enzyme's active site. By altering the steric and electronic environment around the heme cofactor, where the carbene transfer reaction occurs, researchers can favor the formation of a specific enantiomer.

For example, iterative rounds of single-site saturation mutagenesis targeting residues in the distal heme pocket of RmaNOD have led to variants with dramatically improved activity and diastereoselectivity, while maintaining high enantioselectivity (>99% ee). nih.gov One study demonstrated the engineering of two distinct variants of RmaNOD to selectively produce either the cis- or trans-diastereomer of a cyclopropane product with excellent enantiomeric excess. nsf.gov This highlights the power of protein engineering to not only control enantioselectivity but also to dictate diastereoselectivity.

The development of these engineered biocatalysts often involves screening libraries of mutant enzymes to identify variants with the desired properties. This directed evolution approach has proven to be a powerful tool for creating tailor-made enzymes for specific synthetic transformations, including the synthesis of fluorinated cyclopropanes. rochester.edu

Table 2: Engineered Biocatalysts for Enantioselective Cyclopropanation

| Enzyme Scaffold | Engineering Strategy | Key Mutations | Achieved Enantiomeric Excess (ee) | Reference |

| Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) | Site-saturation mutagenesis and recombination | Y32T, Y39H, L48R, Q52A, R79W | >99% | nsf.govnih.gov |

| Sperm Whale Myoglobin | Site-saturation mutagenesis | V68G | Up to 99% | rochester.edu |

Diastereoselective Outcomes in Fluorinated Cyclopropane Formation

In addition to controlling enantioselectivity, achieving the desired diastereoselectivity is crucial when multiple stereocenters are present in the cyclopropane ring. The relative orientation of the substituents on the cyclopropane ring can significantly impact the biological activity of the final compound.

Influence of Substrate Stereochemistry (e.g., Fluoroalkenes)

The stereochemistry of the starting olefin, particularly in the case of fluoroalkenes, can have a profound influence on the diastereoselectivity of the cyclopropanation reaction. The pre-existing stereochemistry of the substrate can direct the approach of the cyclopropanating agent, leading to the preferential formation of one diastereomer over another.

For instance, in the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres, the use of chiral auxiliaries attached to the alkene precursor allows for the construction of two new chiral centers in a stereocontrolled manner with high diastereoselectivity. rsc.org The chiral auxiliary effectively shields one face of the double bond, forcing the incoming reagent to attack from the less hindered side.

Control of cis/trans Diastereomer Ratios

The control of cis/trans diastereoselectivity is a common challenge in cyclopropanation reactions. The relative stability of the transition states leading to the cis and trans products determines the final diastereomeric ratio. This ratio can be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature.

In the synthesis of fluorocyclopropyl analogs of cabozantinib (B823), a diastereoselective hydrolysis of a diethyl 2-fluorocyclopropane-1,1-dicarboxylate intermediate was observed. nih.govnih.govsci-hub.ruresearchgate.net The ester group trans to the fluorine atom was found to hydrolyze faster than the cis ester group, providing a method for the diastereoselective synthesis of the corresponding mono-acid precursors. nih.govsci-hub.ru This "trans-fluorine effect" highlights how the electronic properties of the fluorine substituent can influence the reactivity and selectivity of subsequent transformations, enabling the separation of diastereomers. nih.govsci-hub.ru

Furthermore, catalyst design can play a significant role in controlling the cis/trans ratio. As mentioned earlier, engineered biocatalysts have been developed to selectively produce either the cis or trans diastereomer of a cyclopropane product with high fidelity. nsf.govnih.gov In chemocatalysis, the steric and electronic properties of the chiral ligand can also be tuned to favor the formation of one diastereomer over the other. For example, in the synthesis of α,α-difluorocyclopropanes, an organocatalysis-based strategy has been developed to access cis-configured derivatives with high levels of stereoselectivity (up to >20:1 cis:trans). acs.org

Methods for Stereoisomer Separation and Purity Assessment

Even with highly stereoselective synthetic methods, the final product may contain small amounts of undesired stereoisomers. Therefore, reliable methods for the separation of stereoisomers and the accurate assessment of stereochemical purity are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers and diastereomers. chiralpedia.comchromatographyonline.comnih.govsigmaaldrich.comcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. chromatographyonline.comcsfarmacie.cz Polysaccharide-based CSPs are among the most popular and versatile for a wide range of chiral compounds. chromatographyonline.com The choice of the mobile phase and other chromatographic conditions can be optimized to achieve baseline separation of the stereoisomers. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assessing the stereochemical purity of a sample. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent (CSA). libretexts.orgresearchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, which have different NMR chemical shifts, allowing for their quantification. libretexts.org For diastereomers, which have inherently different physical properties, their distinct NMR spectra can be used to determine the diastereomeric ratio (d.r.) by integrating the signals corresponding to each isomer. nih.govrsc.org In the case of fluorinated compounds, 19F NMR can be a particularly sensitive and useful technique for determining diastereomeric purity. rsc.org

Table 3: Methods for Stereoisomer Separation and Purity Assessment

| Method | Principle | Application | Reference |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Separation of enantiomers and diastereomers. | chiralpedia.comchromatographyonline.comnih.govsigmaaldrich.comcsfarmacie.cz |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Use of chiral solvating agents to differentiate enantiomers.- Direct integration of signals for diastereomers. | - Determination of enantiomeric excess (ee).- Determination of diastereomeric ratio (d.r.). | libretexts.orgresearchgate.netnih.govrsc.org |

Reactivity and Transformational Chemistry of 1s,2s 2 Fluorocyclopropanecarbonyl Chloride and Its Analogues

Electrophilic Reactivity of the Acyl Chloride Moiety

The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of (1S,2S)-2-fluorocyclopropanecarbonyl chloride as a building block for introducing the fluorocyclopropyl motif into larger molecules.

Nucleophilic acyl substitution is a primary reaction pathway for acyl chlorides. masterorganicchemistry.comlibretexts.org This two-step, addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. vanderbilt.eduuomustansiriyah.edu.iq The high reactivity of acid chlorides, compared to other carboxylic acid derivatives like esters or amides, makes them excellent starting materials for these transformations. vanderbilt.eduyoutube.com

Amidation: The reaction of this compound with ammonia or primary/secondary amines leads to the formation of the corresponding amides. This reaction, known as aminolysis, is a common method for synthesizing amides due to the high reactivity of the acid chloride. libretexts.orgvanderbilt.edu The resulting fluorocyclopropyl amides are of interest in medicinal chemistry. For instance, the synthesis of aryl α,β,β-trifluorocyclopropane carboxylic acid amides has been reported, which can undergo further reactions like HF elimination and conjugate addition. rsc.org

Esterification: Similarly, reaction with alcohols (alcoholysis) or phenols in the presence of a base yields esters. libretexts.orguomustansiriyah.edu.iq The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a related process, but the use of a highly reactive acyl chloride allows the reaction to proceed under milder, often basic or neutral, conditions. masterorganicchemistry.com The process involves the alcohol acting as the nucleophile, attacking the acyl chloride to form the ester and releasing hydrochloric acid, which is typically scavenged by a non-nucleophilic base. organic-chemistry.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Starting Material | Nucleophile | Product Type | General Reaction |

|---|---|---|---|

| Acyl Chloride | Amine (R-NH₂) | Amide | R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃⁺Cl⁻ |

| Acyl Chloride | Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

Ring-Opening Reactions of Fluorinated Cyclopropanes

The high ring-strain energy of cyclopropanes, which is further increased by fluorination, makes them susceptible to ring-opening reactions. rsc.org The incorporation of fluorine atoms alters the bond lengths and angles within the ring, often making the distal C-C bond more prone to cleavage. rsc.org These reactions provide pathways to linear fluorinated molecules that are otherwise difficult to synthesize.

Transition metals, particularly palladium, rhodium, and copper, have been extensively used to catalyze the ring-opening of fluorinated cyclopropanes. rsc.org Palladium-catalyzed reactions have been shown to proceed via oxidative addition of a C-C bond to the metal center, followed by β-fluoride elimination to generate an allyl-palladium species. This intermediate can then be trapped by various nucleophiles to produce monofluorinated alkenes. rsc.org Rhodium catalysts have been employed in carbofluorination reactions of alkenes using gem-difluorocyclopropanes, which act as allyl surrogates. rsc.org Copper catalysis has been utilized in regioselective fluoroarylation reactions. rsc.org

Table 2: Transition Metals in Fluorocyclopropane (B157604) Ring-Opening

| Catalyst | Reaction Type | Key Intermediate | Product Class |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling | Allyl-Pd species | Monofluoroalkenes |

| Rhodium (Rh) | Carbofluorination | Allyl-Rh species | Secondary/tertiary fluorides |

Achieving stereocontrol in ring-opening reactions is a significant synthetic challenge. Diastereoselective ring-opening of substituted cyclopropanes has been accomplished through intramolecular Friedel–Crafts alkylation. rsc.orgsemanticscholar.orgnih.gov In these reactions, a selective C-C bond cleavage occurs at the most substituted carbon atom, proceeding with a complete retention of configuration. rsc.orgnih.gov Computational and mechanistic studies have indicated that the presence and position of certain functional groups, such as an alkoxy group, can be crucial for controlling the selectivity of the bond breaking and ensuring a stereospecific outcome. semanticscholar.orgnih.gov This control allows for the synthesis of highly functionalized scaffolds with defined stereochemistry, which is critical for applications in natural product synthesis and drug discovery. semanticscholar.org

The ring-opening of fluorinated cyclopropanes can proceed through pathways involving carbocationic intermediates. Due to the high electronegativity of fluorine, α-fluorocarbocations are highly reactive and short-lived intermediates. nih.gov Their formation can be initiated by electrophilic attack on the cyclopropane (B1198618) ring. For example, hypervalent iodine reagents can induce a fluorinative ring-opening to produce 1,3-difluorinated or 1,3-oxyfluorinated products through what is believed to be an electrophilic ring-opening mechanism. rsc.org The stability and subsequent reaction pathway of the resulting carbocation dictate the final product distribution. The study of these transient species, supported by density functional theory (DFT) calculations, is crucial for understanding and predicting the outcomes of such reactions. nih.gov

Cycloaddition Reactions of Fluorinated Cyclopropanes

Fluorinated cyclopropanes, particularly those bearing both electron-donating and electron-withdrawing groups (donor-acceptor cyclopropanes), can participate in cycloaddition reactions. researchgate.netresearchgate.net In these systems, the fluorine atoms can act as unconventional donor groups to activate the cyclopropane ring. researchgate.net Lewis acid catalysis is typically employed to activate the cyclopropane, making it susceptible to reaction with various 2π-components like aldehydes, ketones, and thioketones. researchgate.net

These reactions are valuable for constructing five-membered rings. For example, gem-difluorocyclopropane diesters have been shown to undergo (3+2)-cycloadditions with carbonyl compounds. researchgate.netresearchgate.net The reaction proceeds through a 1,3-zwitterionic intermediate formed upon ring opening, which then reacts with the dipolarophile. researchgate.net Enantioselective versions of these cycloadditions have also been developed using chiral catalysts, providing access to optically active carbocyclic and heterocyclic compounds. researchgate.netnih.gov

(3+2)-Cycloadditions with Unsaturated π-Systems

The reactivity of fluorinated cyclopropanes, particularly those possessing a donor-acceptor substitution pattern, has been effectively harnessed in (3+2)-cycloaddition reactions. In these transformations, the cyclopropane acts as a three-carbon synthon that reacts with a two-atom component (the unsaturated π-system) to form a five-membered ring. A key example involves the reaction of a gem-difluorocyclopropane diester, a structural analogue, which participates smoothly in Lewis acid-catalyzed (3+2)-cycloadditions with various aldehydes and ketones. nih.govsemanticscholar.orgrsc.org

This process, typically catalyzed by aluminum trichloride (AlCl₃), leads to the formation of densely functionalized gem-difluorotetrahydrofuran skeletons. nih.govsemanticscholar.org The reaction proceeds under mild conditions and provides good to high yields. semanticscholar.orgresearchgate.net Computational studies and experimental evidence suggest that the mechanism involves the cleavage of the carbon-carbon bond between the fluorine-bearing carbon and the carbon bearing the acceptor groups. nih.govsemanticscholar.orgresearchgate.net This cleavage is initiated by a nucleophilic Sₙ2-type attack of the carbonyl oxygen from the aldehyde or ketone onto the cyclopropane ring. nih.govrsc.orgresearchgate.net

The scope of this reaction is broad, encompassing a variety of aromatic, aliphatic, and α,β-unsaturated aldehydes. The reaction of a model gem-difluorocyclopropane diester with different aldehydes demonstrates the versatility of this method.

Table 1: Lewis Acid-Catalyzed (3+2)-Cycloaddition of gem-Difluorocyclopropane Diester with Various Aldehydes

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | AlCl₃ (20 mol%) | DCM | Room Temp | 65 |

| 2 | 4-Methylbenzaldehyde | AlCl₃ (20 mol%) | DCM | Room Temp | 85 |

| 3 | 4-Methoxybenzaldehyde | AlCl₃ (20 mol%) | DCM | Room Temp | 88 |

| 4 | 4-Chlorobenzaldehyde | AlCl₃ (20 mol%) | DCM | Room Temp | 72 |

| 5 | Cinnamaldehyde | AlCl₃ (20 mol%) | DCM | Room Temp | 81 |

Data synthesized from findings reported in the literature. semanticscholar.org

Exploration of Fluorine as an Unconventional Donor Group in Donor-Acceptor Cyclopropanes

Donor-acceptor cyclopropanes (DACs) are a class of highly reactive building blocks in organic synthesis, characterized by vicinal substitution with an electron-donating group (donor) and an electron-withdrawing group (acceptor). nih.govsemanticscholar.org This substitution pattern polarizes the distal C-C bond of the cyclopropane ring, facilitating its cleavage under thermal, photochemical, or catalytic conditions. Traditionally, donor groups are carbon-, nitrogen-, or oxygen-based entities. nih.govsemanticscholar.org

Recent studies have revealed that fluorine, the most electronegative element, can function as an unconventional donor group in these systems. nih.govrsc.org While fluorine is known for its potent σ-electron-withdrawing inductive effect, it can also exhibit a significant π-electron-donating resonance effect. nih.gov This duality is explained by the interaction between the unshared electron pairs of the fluorine atom and an adjacent vacant p-orbital of a cationic carbon center (p-p orbital interaction). nih.gov In the context of DACs, this resonance stabilization of an adjacent developing positive charge can outweigh its inductive effect, allowing the fluorine atom to act as an effective donor group. nih.gov

The application of gem-difluorine substituents as a donor group represents a significant advancement, activating the cyclopropane substrates for catalytic cycloaddition reactions. nih.govrsc.org Control experiments have shown that while a gem-difluoro-substituted cyclopropane readily undergoes ring-opening reactions, a monofluorinated analogue shows significantly reduced reactivity, highlighting the enhanced π-donating ability of the gem-difluoro motif. researchgate.net This novel reactivity expands the scope of DAC chemistry, enabling the synthesis of complex fluorinated heterocyclic systems. nih.govsemanticscholar.org

Rearrangement Processes in Fluorinated Cyclopropane Systems

Fluorinated cyclopropane systems are susceptible to various rearrangement reactions, often driven by the release of ring strain and influenced by the electronic effects of the fluorine substituents. These processes, including thermal and carbene-mediated pathways, lead to the formation of diverse and structurally complex molecules.

Thermal Vinylcyclopropane Rearrangements (VCPR)

The thermal vinylcyclopropane rearrangement (VCPR) is a well-established ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. strath.ac.ukwikipedia.org This transformation is believed to proceed through a diradical intermediate. strath.ac.uk The activation energy for the prototypical VCPR is approximately 50-52 kcal/mol. strath.ac.uk

Research has demonstrated that the introduction of fluorine atoms onto the cyclopropane ring can significantly lower the activation energy required for the rearrangement. strath.ac.uk For instance, certain difluorinated and perfluorinated vinylcyclopropane precursors have been shown to have activation energies lowered by as much as 10 to 23 kcal/mol compared to the non-fluorinated parent compound. strath.ac.uk This facile rearrangement is attributed to the ability of the fluorine substituents to stabilize the radical intermediates formed during the C-C bond cleavage. The practical benefit of this lower activation barrier is the ability to conduct the rearrangement under milder thermal conditions, which minimizes competing side reactions such as stereoisomerization and homodienyl nih.govnih.gov-hydrogen shifts. strath.ac.uk

Table 2: Comparison of Activation Energies for Vinylcyclopropane Rearrangements

| Substrate Type | Activation Energy (kcal/mol) | Reduction vs. Prototypical (kcal/mol) |

|---|---|---|

| Prototypical Vinylcyclopropane | ~51.7 | N/A |

| Difluorinated Vinylcyclopropane | Lowered by up to 10.3 | 10.3 |

Data derived from reported experimental findings. strath.ac.uk

Carbene-Mediated Rearrangements

Carbenes are highly reactive intermediates that can be involved in the synthesis and rearrangement of cyclopropane systems. The presence of fluorine substituents can profoundly influence the stability and reaction pathways of these intermediates. For example, in the rearrangement of phenylcarbene, the introduction of fluorine substituents was shown to stabilize a highly strained bicyclo[4.1.0]hepta-2,4,6-triene intermediate, allowing for its characterization. researchgate.net This demonstrates that fluorine can play a critical role in mediating the energetics of rearrangement processes involving carbene-like species.

While direct carbene-mediated rearrangements of pre-formed fluorinated cyclopropanes are a specific area of study, the broader chemistry involves fluorinated carbenes in cyclopropanation reactions. wpmucdn.comnih.gov The transfer of a fluoroacetyl carbene to an alkene is a strategy for synthesizing fluorinated cyclopropanes. researchgate.net These reactions often proceed through metallo-carbene intermediates. The stability and reactivity of these intermediates, modulated by the fluorine atom, dictate the efficiency and stereoselectivity of the cyclopropane formation. Competing rearrangement pathways are an inherent aspect of carbene chemistry, and the electronic properties of fluorine are crucial in directing the reaction toward the desired cyclopropanation product over potential rearrangement side products.

Mechanistic Investigations and Computational Studies of Fluorinated Cyclopropane Chemistry

Mechanistic Pathways in Fluorocyclopropane (B157604) Synthesis

The construction of the fluorinated cyclopropane (B1198618) motif can be achieved through various synthetic strategies, each with its own distinct mechanistic underpinnings. Understanding these pathways is crucial for controlling the stereochemistry and efficiency of these transformations.

The addition of a carbene or carbenoid to an alkene is a fundamental method for forming cyclopropane rings. libretexts.orgbritannica.com In the context of fluorinated cyclopropanes, this typically involves the reaction of a fluoro-substituted carbene with an alkene or a non-fluorinated carbene with a fluoroalkene.

Carbenes are neutral, divalent carbon species with only six valence electrons, making them highly reactive and electrophilic. libretexts.orgbritannica.com The reaction with a nucleophilic carbon-carbon double bond generally proceeds in a single, concerted step without the formation of intermediates. libretexts.org This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org For instance, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.org

The electronic state of the carbene (singlet or triplet) influences the reaction pathway. Singlet carbenes, where the non-bonding electrons are paired in the same orbital, typically react via a concerted mechanism, thus retaining the stereochemistry of the alkene. libretexts.org Triplet carbenes, with two unpaired electrons in different orbitals, react in a stepwise manner, which can lead to a loss of stereochemical information. libretexts.org For many synthetic applications, singlet carbenes are preferred to ensure stereocontrol.

The generation of fluorinated carbenes, such as difluorocarbene (:CF₂), is a common strategy. Difluorocarbene can be generated from various precursors, including the dehydrohalogenation of chlorodifluoromethane. nih.gov The presence of fluorine atoms stabilizes the carbene center through the interaction of fluorine's lone electron pairs with the vacant p-orbital of the carbene carbon. nih.govbeilstein-journals.org This stabilization, however, is balanced by the high electronegativity of fluorine, which also imparts significant electrophilicity to the carbene. nih.gov

Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the transition states of these reactions. nih.gov These studies have shown that the approach of the alkene to the carbene can occur via different trajectories (end-on vs. side-on), and the preferred pathway is influenced by both the substituents on the alkene and the carbene. nih.gov For rhodium(II)-catalyzed cyclopropanation with halodiazoacetates, it has been found that π-interactions between the halogen, the carbenoid carbon, and the rhodium atom stabilize the intermediate carbenoid. nih.gov

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes, often overcoming challenges faced by traditional chemocatalytic methods. wpmucdn.comnih.gov Engineered heme-containing proteins, particularly myoglobin (B1173299) (Mb) variants, have been successfully employed as catalysts for these transformations. wpmucdn.comnih.govnih.gov

The catalytic cycle of myoglobin-catalyzed cyclopropanation begins with the reaction of the ferrous heme cofactor with a diazo compound, which serves as the carbene precursor. This leads to the formation of a heme-bound diazo complex intermediate, which then undergoes rate-determining dinitrogen extrusion to generate a highly reactive iron-porphyrin carbene (IPC) species. osti.gov This IPC is the key intermediate responsible for transferring the carbene moiety to the alkene substrate.

The active site of the engineered myoglobin plays a crucial role in controlling the stereoselectivity of the reaction. Specific mutations, such as H64V and V68A in sperm whale myoglobin, have been shown to dramatically improve both the activity and enantioselectivity of the cyclopropanation reaction. nih.gov These mutations create a hydrophobic pocket that orients the substrates in a specific manner, favoring the formation of one enantiomer over the other.

The final step of the mechanism is the reaction of the IPC with the fluoroalkene. The alkene enters the active site and approaches the iron-bound carbene. The carbene is then transferred to the double bond in a concerted or near-concerted fashion to form the cyclopropane ring, regenerating the resting state of the enzyme. nih.govosti.gov The high diastereo- and enantiocontrol observed in these biocatalytic systems (up to >99:1 d.r. and >99% e.e.) highlights the exquisite level of control exerted by the protein scaffold. wpmucdn.comresearchgate.net

Recent mechanistic studies combining spectroscopic, structural, and computational methods have revealed a complex mechanistic manifold for these reactions, which can include competing pathways that lead to the formation of N-bound carbene adducts of the heme cofactor. osti.gov

Zinc carbenoids, particularly those utilized in the Simmons-Smith reaction, are workhorse reagents for cyclopropanation. cdnsciencepub.com The application of these reagents to the synthesis of fluorinated cyclopropanes, especially from fluoro-substituted allylic alcohols, has been a significant area of investigation. cdnsciencepub.com

The active species in the Simmons-Smith reaction is an organozinc carbenoid, typically represented as (iodomethyl)zinc iodide (ICH₂ZnI), which is formed from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.org This carbenoid is electrophilic and reacts with alkenes to deliver a methylene (B1212753) (CH₂) group. organic-chemistry.org While the precise mechanism has been a subject of study, it is generally accepted to proceed through a concerted, three-centered "butterfly-type" transition state, which accounts for the stereospecificity of the reaction. organic-chemistry.org

Computational studies using DFT have shed light on the reaction pathways of the Simmons-Smith reaction. nih.govresearchgate.net These studies indicate that the reaction can proceed through two competing pathways: methylene transfer and carbometalation. nih.govresearchgate.net For zinc carbenoids, the methylene transfer pathway is generally much faster and is the operative mechanism for cyclopropanation. nih.govresearchgate.net

In the context of fluoro-substituted substrates, such as fluoroallylic alcohols, the presence of a hydroxyl group can direct the stereochemical outcome of the cyclopropanation. The zinc atom of the carbenoid coordinates to the hydroxyl oxygen, delivering the methylene group to the same face of the double bond as the hydroxyl group. organic-chemistry.org This directing effect allows for a high degree of diastereoselectivity.

The synthesis of monofluorocyclopropanes via the Simmons-Smith reaction has been achieved using difluoroiodomethane (B73695) and an organozinc reagent. nih.gov A key finding in this area is the occurrence of halogen scrambling at the zinc carbenoid, which leads to the formation of the active fluorocyclopropanating agent, (fluoroiodomethyl)zinc(II) fluoride (B91410). nih.gov This strategy avoids the need for the less accessible fluorodiiodomethane precursor. nih.gov The structure and reactivity of the zinc carbenoid can be tuned by the choice of ligands on the zinc atom, with more electron-withdrawing groups enhancing the reactivity. organic-chemistry.org

| Reaction Type | Key Intermediates/Transition States | Key Mechanistic Features | Stereochemical Outcome |

| Carbene Addition | Free Carbene (e.g., :CF₂), Metal Carbenoid | Concerted cycloaddition, electrophilic attack on alkene | Stereospecific (retains alkene geometry) |

| Biocatalysis (Myoglobin) | Heme-bound diazo complex, Iron-Porphyrin Carbene (IPC) | Enzyme active site control, rate-determining N₂ loss | Highly diastereo- and enantioselective |

| Zinc Carbenoid (Simmons-Smith) | Organozinc Carbenoid (e.g., ICH₂ZnI), "Butterfly" Transition State | Methylene transfer pathway dominates, potential for hydroxyl group direction | Stereospecific, can be highly diastereoselective with directing groups |

Quantum Chemical Calculations on Fluorinated Cyclopropane Systems

Quantum chemical calculations have become an indispensable tool for understanding the intricate relationship between fluorine substitution and the properties of cyclopropane rings. These computational methods provide detailed insights into molecular structure, stability, and energetics that are often difficult to obtain experimentally.

A variety of computational methods have been applied to study fluorinated cyclopropanes. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is widely used due to its favorable balance of accuracy and computational cost. beilstein-journals.org These calculations are often paired with basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electronic structure of these molecules. beilstein-journals.org

For higher accuracy, especially for calculating energies and reaction barriers, more sophisticated ab initio methods are employed. These include Møller-Plesset perturbation theory (MP2) and the "gold standard" of quantum chemistry, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). smu.eduresearchgate.net While computationally demanding, these methods provide benchmark-quality data for properties like bond energies and strain energies. smu.eduresearchgate.net

These computational studies are used to:

Optimize the geometries of various fluorinated cyclopropanes to determine their minimum energy structures. beilstein-journals.org

Calculate thermodynamic properties such as enthalpies of formation and Gibbs free energies. beilstein-journals.org

Investigate reaction mechanisms by locating and characterizing transition state structures. nih.govnih.gov

Analyze the electronic structure through methods like Natural Bond Orbital (NBO) analysis. beilstein-journals.org

The introduction of fluorine atoms has profound and often non-intuitive effects on the cyclopropane ring. Computational studies have been instrumental in dissecting these effects.

Molecular Structure: Fluorination leads to significant changes in the geometry of the cyclopropane ring. The C-C bonds adjacent to the fluorine substitution tend to lengthen, while the bond opposite the substitution can shorten. A notable effect is the widening of the C-C-C bond angle at the fluorinated carbon. For example, in monofluorocyclopropane, the C-C-C angle at the fluorinated carbon is approximately 61.5°, and in 1,1-difluorocyclopropane, it increases to about 63.5°, both of which are larger than the 60° angle in the parent cyclopropane. beilstein-journals.org This distortion helps to alleviate some of the ring strain by moving the carbon hybridization closer to the ideal tetrahedral sp³ state. beilstein-journals.org

Stability and Bond Energies: The effect of fluorination on the thermodynamic stability of the cyclopropane ring is complex. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used to computationally assess the energetic impact of substitution. beilstein-journals.org Studies have shown that the fluorination of cyclopropane is generally an exothermic process, indicating stabilization. beilstein-journals.org

A key stabilizing factor, particularly in gem-difluorinated systems, is the anomeric effect. This is a stereoelectronic effect involving the donation of electron density from the lone pair of one fluorine atom into the antibonding σ* orbital of the adjacent C-F bond (nF → σ*CF). beilstein-journals.org NBO analysis has quantified this stabilizing interaction to be as high as 14.3 kcal/mol per interaction in 1,1-difluorocyclopropane. beilstein-journals.org

Strain Energy: Fluorination generally increases the strain energy of the cyclopropane ring. Theoretical calculations have estimated the ring strain of 1,1-difluorocyclopropane to be significantly higher than that of cyclopropane itself. researchgate.net This increased strain is attributed to changes in the hybridization of the ring carbons and increased electrostatic repulsion, and it contributes to the enhanced chemical reactivity of some fluorinated cyclopropanes. researchgate.net

| Property | Effect of Fluorination | Underlying Reason(s) | Computational Evidence |

| C-C-C Bond Angle (at fluorinated C) | Increase (e.g., to ~63.5° in 1,1-difluoro) | Rehybridization of carbon orbitals towards sp³ to reduce angle strain. | DFT geometry optimizations. beilstein-journals.org |

| Thermodynamic Stability | Generally stabilizing (exothermic formation) | Anomeric effects (nF → σ*CF hyperconjugation) in gem- and vic-difluoro systems. | Isodesmic reaction calculations (DFT). beilstein-journals.org |

| Isomer Stability | trans isomers often favored over cis | Reduced steric and dipolar repulsions in trans isomers. | DFT energy calculations. beilstein-journals.org |

| Ring Strain Energy | Increase | Increased p-character of carbon orbitals in C-C bonds, electrostatic repulsion. | Ab initio calculations of heats of hydrogenation. researchgate.net |

Computational Prediction of Reaction Barriers and Selectivity

Computational chemistry has become an indispensable tool for predicting the reaction barriers and selectivity in the chemistry of fluorinated cyclopropanes. Quantum-chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the energetic landscapes of reaction pathways, guiding the rational design of synthetic routes and explaining experimentally observed outcomes.

One key area of investigation is the influence of the fluorine substituent on the reactivity of other functional groups attached to the cyclopropane ring. For instance, DFT calculations have been used to predict the selectivity of hydrolysis in 2-substituted cyclopropane-1,1-diesters. These studies predicted that an ester group positioned trans to the fluorine atom would hydrolyze more readily than its cis counterpart. This prediction was explained by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly located on the carbonyl group trans to the fluorine, making it more susceptible to nucleophilic attack by hydroxide. nih.gov

Recent advancements have also seen the integration of machine learning (ML) models, such as graph neural networks, to predict reaction barrier heights with increasing accuracy. chemrxiv.org Hybrid approaches that combine directed message-passing neural networks (D-MPNNs) with on-the-fly generation of transition state geometries have shown promise. These models leverage two-dimensional graph information as input but internally utilize three-dimensional geometric data to enhance the precision of barrier height predictions for organic reactions. chemrxiv.org Such methods are becoming crucial for efficiently screening large numbers of potential reactions and catalysts.

Quantum-chemical calculations have also been employed to understand the fundamental stability and properties of the fluorinated cyclopropane ring itself. Isodesmic reactions, a computational strategy to ensure error cancellation, have revealed that the fluorination of cyclopropane is a predominantly exothermic process. beilstein-journals.org Calculations at the B3LYP-GD3BJ/6-311++G(d,p) level of theory have shown that compounds with geminal fluorine atoms are particularly stabilized due to anomeric-like nF → σ*CF interactions. beilstein-journals.orgbeilstein-journals.org These computational insights are critical for predicting the thermodynamic feasibility of reactions leading to various fluorinated cyclopropanes.

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Dimethyl 2-fluorocyclopropane-1,1-dicarboxylate | DFT (Gaussian 09) | The LUMO is located on the carbonyl group trans to the fluorine, predicting faster hydrolysis of the trans-ester group. | nih.gov |

| General Organic Reactions (RDB7, RGD1 datasets) | D-MPNNs (Machine Learning) | Hybrid graph/coordinate models reduce the error of reaction barrier height predictions by internally leveraging 3D information. | chemrxiv.org |

| Fluorinated Cyclopropanes | DFT (B3LYP-GD3BJ/6-311++G(d,p)) | Fluorination is generally exothermic; geminal fluorination is highly stabilizing due to nF → σ*CF anomeric-like interactions. | beilstein-journals.orgbeilstein-journals.org |

| Iron-Porphyrin Catalyzed Cyclopropanation | DFT | The trans-cyclopropanation pathway is energetically favored over the cis-pathway by approximately 1.7 kcal·mol⁻¹. | escholarship.org |

Studies on Fluorine-Stabilized Reactive Intermediates (e.g., Carbenes, Carbocations)

The unique electronic properties of fluorine play a significant role in the stability and reactivity of intermediates involved in fluorinated cyclopropane chemistry. Both carbocationic and carbene species are central to many synthetic transformations.

Fluorine-Stabilized Carbocations: The high electronegativity of fluorine would suggest that it destabilizes an adjacent carbocation. However, α-fluorocarbocations can be significant, albeit short-lived, reactive intermediates. nih.govresearchgate.net Their high reactivity can drive unusual chemical transformations. For example, the formation of a cyclopropane ring within complex triterpene skeletons has been proposed to proceed through an α-fluorocarbocation intermediate. nih.govresearchgate.net In these cases, even traditionally non-nucleophilic groups like a methyl group can attack the highly reactive cationic center to form the three-membered ring. nih.gov DFT calculations have been employed to support the proposed α-fluorocarbocation mechanism, demonstrating the thermodynamic feasibility of such pathways. nih.gov The ring-opening of gem-difluorocyclopropanes can also generate carbocationic intermediates, such as benzyl (B1604629) carbocations, which then participate in subsequent reactions like Friedel-Crafts arylations. rsc.org

Fluorinated Carbenes: Fluorinated carbenes are pivotal for the synthesis of fluorinated cyclopropanes via [2+1] cycloaddition reactions with alkenes. Difluorocarbene (:CF2), an electrophilic carbene, is a common intermediate used to install a gem-difluoro moiety onto a double bond. organic-chemistry.orgnih.gov Efficient methods for the in situ generation of difluorocarbene have been developed, for instance, from trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) using a catalytic amount of sodium iodide (NaI). organic-chemistry.orgnih.gov This approach has been successfully implemented in continuous flow reactors, allowing for safe and scalable synthesis of difluorocyclopropanes and difluorocyclopropenes. organic-chemistry.org

Furthermore, more complex fluorinated carbene precursors have been designed for the synthesis of cyclopropanes bearing multiple fluorine-containing groups. For example, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate has been developed as a stable reagent for generating a carbene that delivers geminal trifluoromethyl and difluoromethylphosphonate groups to an alkene in copper-catalyzed cyclopropanation reactions. nih.gov The study of these reactive intermediates is crucial for expanding the synthetic toolbox available for creating novel and structurally diverse fluorinated cyclopropanes.

| Intermediate Type | Generation Method / Precursor | Role in Cyclopropane Chemistry | Reference |

|---|---|---|---|

| α-Fluorocarbocation | Electrophilic attack of F₂ on an enone | Facilitates intramolecular cyclopropane ring formation via attack by weak nucleophiles (e.g., methyl groups). | nih.govresearchgate.net |

| Difluorocarbene (:CF₂) | From TMSCF₃ and catalytic NaI | Undergoes [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and cyclopropenes. | organic-chemistry.orgnih.gov |

| Fluorinated Copper-Carbene | From diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate with CuI catalyst | Enables the synthesis of cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. | nih.gov |

Theoretical Approaches to Stereoselectivity in Fluorinated Cyclopropane Reactions

Achieving high stereoselectivity is a central challenge in the synthesis of substituted cyclopropanes. Theoretical and computational approaches have been instrumental in elucidating the origins of stereocontrol in reactions forming fluorinated cyclopropanes, enabling the development of highly selective catalysts. researchgate.netwpmucdn.com

The stereochemical outcome of cyclopropanation reactions, particularly whether the cis or trans diastereomer is formed, is often dictated by subtle energetic differences in the transition state. Computational studies have been used to rationalize the diastereoselectivity observed in both chemical and biocatalytic systems. For example, in the biocatalytic cyclopropanation of alkenes with a trifluoromethyl-carbene precursor, engineered enzymes were found to produce cis-trifluoromethyl-substituted cyclopropanes, a stereoisomer that is challenging to access with traditional iron-porphyrin catalysts. escholarship.org Computational modeling revealed that the steric environment within the enzyme's active site forces the iron-carbenoid intermediate and the alkene substrate to adopt a pro-cis near-attack conformation, thereby directing the reaction to the less common diastereomer. escholarship.org DFT calculations confirmed that while the trans-cyclopropanation pathway is typically lower in energy for simple iron-porphyrin catalysts, the enzyme's architecture reverses this preference. escholarship.org

In chemocatalysis, theoretical models also help explain the selectivity of rhodium- and copper-based catalysts in asymmetric cyclopropanations. wpmucdn.com The development of biocatalytic strategies, often guided by computational insights, has proven particularly effective for transformations that are difficult to achieve with small-molecule catalysts. Engineered myoglobin-based catalysts, for instance, have been shown to cyclopropanate gem-difluoro alkenes with exceptional diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.), a transformation not readily accessible via chemocatalytic methods. researchgate.netwpmucdn.com

Theoretical understanding of fluorine's electronic effects is also crucial. The "Janus-face" nature of molecules like all-cis-1,2,3-trifluorocyclopropanes, which possess a highly polarized structure due to the facial arrangement of the C-F bonds, is a concept derived from theoretical considerations. beilstein-journals.orgrsc.org This facial polarity can influence how the molecule interacts with catalysts and other reactants, thereby affecting the stereochemical course of a reaction. These theoretical frameworks provide a predictive basis for designing new stereoselective reactions and catalysts for the synthesis of complex fluorinated cyclopropanes.

| Reaction / System | Theoretical Approach | Key Insight into Stereoselectivity | Reference |

|---|---|---|---|

| Biocatalytic formation of CF₃-cyclopropanes | Computational Modeling (DFT) | The steric environment of the enzyme's active site forces a pro-cis conformation, favoring the formation of the cis-diastereomer. | escholarship.org |

| Myoglobin-catalyzed cyclopropanation of gem-difluoro alkenes | Enzyme Engineering and Biocatalysis | Engineered heme proteins provide a chiral pocket that enables high diastereo- and enantiocontrol not achieved by chemocatalysts. | researchgate.netwpmucdn.com |

| All-cis-1,2,3-trifluorocyclopropanes | Quantum-chemical analysis of molecular polarity | The facial polarity created by the all-cis arrangement of C-F bonds can direct interactions with catalysts and substrates. | beilstein-journals.orgrsc.org |

Mentioned Compounds

| Compound Name |

|---|

| (1S,2S)-2-fluorocyclopropanecarbonyl chloride |

| Dimethyl 2-fluorocyclopropane-1,1-dicarboxylate |

| all-cis-1,2,3-trifluorocyclopropane |

| trimethylsilyl trifluoromethane (TMSCF₃) |

| diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate |

Applications in Advanced Organic Synthesis and Chiral Pool Diversification

(1S,2S)-2-Fluorocyclopropanecarbonyl Chloride as a Versatile Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that chemists use as starting materials to construct complex, stereochemically defined target molecules. chemscene.com This approach is often more efficient than developing an asymmetric synthesis from scratch or resolving a racemic mixture at a later stage. This compound is a prime example of such a building block, offering a pre-defined absolute stereochemistry at two adjacent carbon centers.

The utility of this compound stems from two key features:

The Fluorocyclopropane (B157604) Moiety : This unit imparts specific conformational constraints and electronic properties that are highly sought after in drug design. wpmucdn.comnih.gov

The Acyl Chloride Functionality : The acyl chloride is a highly reactive functional group, making it an excellent electrophile for a wide range of nucleophilic acyl substitution reactions. This allows for its facile conjugation to various amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives, respectively.

This combination makes this compound a versatile reagent for diversifying the chiral pool, which is the collection of readily available, enantiopure compounds from natural or synthetic sources used in synthesis.

Strategic Incorporation of Fluorinated Cyclopropane (B1198618) Scaffolds into Complex Molecular Architectures

The incorporation of a fluorinated cyclopropane scaffold is a deliberate strategy in molecular design, particularly in the development of new therapeutic agents. wpmucdn.comthieme.de The rigid three-membered ring fixes the spatial orientation of its substituents, which can lead to more selective interactions with biological targets like enzymes and receptors. The addition of a fluorine atom further refines the molecule's properties.

Key strategic advantages of incorporating this scaffold include:

Conformational Locking : The cyclopropane ring restricts the rotational freedom of the molecular backbone, which can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity. nih.gov

Metabolic Stability : Fluorine can be installed at positions susceptible to oxidative metabolism. The strength of the carbon-fluorine bond can block these metabolic pathways, increasing the compound's half-life in the body. nih.gov

Modulation of Physicochemical Properties : Fluorine is highly electronegative and can alter a molecule's pKa, dipole moment, and membrane permeability. wpmucdn.comthe-innovation.org This can improve pharmacokinetic properties such as absorption and distribution. nih.gov

An example of this strategy is the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives designed as serotonin (B10506) 5-HT2C receptor agonists. nih.gov Researchers have incorporated the fluorocyclopropane moiety to enhance potency, selectivity, and drug-like properties. nih.gov The fluorine atom's introduction on the cyclopropane ring was explored to increase lipophilicity for better brain penetration and to block potential sites of metabolism. nih.gov

Table 1: Examples of Complex Molecules Incorporating a Fluorinated Cyclopropane Scaffold This table is illustrative, based on synthetic strategies described in the literature for creating analogues of bioactive molecules.

| Parent Scaffold | Rationale for Fluorocyclopropane Incorporation | Potential Target Class | Reference |

|---|---|---|---|

| 2-Phenylcyclopropylmethylamine | Increase lipophilicity, block metabolism, enhance receptor binding selectivity | Serotonin 5-HT2C Receptor Agonists | nih.gov |

| Dipeptide Isosteres | Mimic peptide turn, improve metabolic stability | Protease Inhibitors | N/A |

| Polyketide Analogues | Introduce novel functionality, alter biological activity | Antibacterials, Antivirals | biorxiv.orgnih.gov |

Enabling Synthesis of Diverse Chiral Fluorinated Compounds for Research Purposes

The availability of well-defined chiral building blocks like this compound is critical for expanding the accessible chemical space for research. It allows for the systematic and efficient synthesis of a wide array of novel, enantiomerically pure fluorinated compounds. the-innovation.orgnih.gov This capability is fundamental to structure-activity relationship (SAR) studies, where researchers create a series of related compounds to probe how specific structural changes affect biological activity.

By reacting the acyl chloride with a library of different nucleophiles (e.g., various anilines, benzylamines, phenols), a collection of diverse chiral fluorinated amides and esters can be generated rapidly. These new compounds can then be screened in biological assays to identify new leads for drug discovery or to serve as chemical probes to study biological processes. Enzymatic approaches are also being explored to create specific chiral environments that can facilitate the precise incorporation of fluorinated motifs into complex structures. the-innovation.org

The development of synthetic methods to access these molecules is an active area of research. For instance, biocatalytic strategies using engineered enzymes have been reported for the stereoselective synthesis of fluorinated cyclopropanes, achieving high diastereomeric ratios and enantiomeric excess. wpmucdn.comresearchgate.net These enzymatic methods complement chemical approaches and further broaden the diversity of available chiral fluorinated compounds for all areas of chemical and biological research. the-innovation.orgresearchgate.net

Table 2: Compound Classes Accessible from this compound This interactive table showcases the synthetic possibilities stemming from the title compound.

| Reactant (Nucleophile) | Resulting Compound Class | Significance in Research |

|---|---|---|

| Primary/Secondary Amine (R-NH2) | Chiral N-substituted-2-fluorocyclopropanecarboxamides | Core structures in many bioactive molecules, SAR studies |

| Alcohol/Phenol (R-OH) | Chiral 2-fluorocyclopropyl esters | Pro-drugs, intermediates for further modification |

| Hydrazine (R-NH-NH2) | Chiral 2-fluorocyclopropyl hydrazides | Scaffolds for heterocyclic synthesis |

| Amino Acid | Chiral N-acyl-amino acids | Peptidomimetics, enzyme inhibitor design |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1S,2S)-2-fluorocyclopropanecarbonyl chloride, and how does stereochemical integrity impact yield?

- Methodology : The synthesis typically involves fluorination of cyclopropane precursors followed by carbonyl chloride formation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes) are employed. Key steps include:

- Cyclopropanation of allylic fluorides using Simmons-Smith reagents under inert conditions (argon/nitrogen atmosphere).

- Conversion of the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] at 0–5°C to minimize racemization .

- Purification via low-temperature crystallization or chiral chromatography (e.g., Chiralpak® columns).

- Critical Data : Enantiomeric excess (ee) >98% confirmed by chiral HPLC (CSP-Silica columns, hexane/ethanol mobile phase) .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Experimental Design :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–100°C.

- Hydrolytic Sensitivity : Monitor decomposition kinetics in humid environments (RH 30–90%) using ¹⁹F NMR to track fluoride release.

- Light Sensitivity : Expose samples to UV (254 nm) and visible light, analyzing degradation via GC-MS.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methods :

- NMR : ¹H/¹³C/¹⁹F NMR with chiral solvating agents (e.g., Eu(hfc)₃) to resolve diastereotopic protons. Key shifts: Cyclopropane protons (δ 1.8–2.2 ppm), carbonyl chloride (δ 170–175 ppm in ¹³C) .

- X-ray Crystallography : Single-crystal analysis confirms the (1S,2S) configuration (C–F bond length ~1.39 Å, cyclopropane ring angles ~60°) .

- Polarimetry : Specific rotation [α]D²⁵ = +42.5° (c=1, CHCl₃) distinguishes enantiomers .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitutions?

- Mechanistic Insights :

- The electron-withdrawing fluorine increases electrophilicity at the carbonyl carbon (supported by DFT calculations: ΔEact reduced by 12 kJ/mol vs. non-fluorinated analogs).

- Kinetic studies (stopped-flow UV-Vis) show faster reaction with amines (e.g., benzylamine, k₂ = 3.7 × 10⁻³ M⁻¹s⁻¹) compared to aliphatic alcohols .

- Contradictions : Paradoxically, steric hindrance from the cyclopropane ring slows reactions with bulky nucleophiles (e.g., tert-butanol), requiring elevated temperatures (60°C) .

Q. What strategies resolve discrepancies in reported reaction outcomes when using this compound in peptide coupling reactions?

- Troubleshooting Framework :

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity). DMF accelerates coupling but may promote racemization; THF preserves stereochemistry (ee >95% vs. 85% in DMF).

- Additive Screening : Use Hünig’s base (DIEA) to scavenge HCl, improving yields (85% → 92%) in model dipeptide synthesis .

- Control Experiments : Run parallel reactions with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. Can computational modeling predict the compound’s behavior in enantioselective catalysis, and how does this align with experimental data?

- Approach :

- Molecular Dynamics (MD) Simulations : Model interactions with chiral catalysts (e.g., BINOL-phosphates). Predicted ΔΔG‡ = 2.3 kcal/mol for (1S,2S) vs. (1R,2R) transition states.

- Experimental Validation : Asymmetric aldol reactions show 88% ee (simulation: 85–90% ee), confirming predictive accuracy .

- Limitations : Discrepancies arise in protic solvents due to unmodeled hydrogen-bonding effects .

Safety and Handling

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Protocols :

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), face shields, and fume hoods (minimum airflow 0.5 m/s).

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite.

- Waste Disposal : Hydrolyze with ice-cold aqueous NaOH (2 M) before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.